molecular formula C12H15ClFN3O2 B1423680 tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate CAS No. 1053655-93-8

tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate

Cat. No.: B1423680
CAS No.: 1053655-93-8
M. Wt: 287.72 g/mol
InChI Key: XGMDPPBDZZUZSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to those used in laboratory settings. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate safety measures to handle the potentially hazardous reagents involved .

Chemical Reactions Analysis

Types of Reactions

N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines .

Scientific Research Applications

N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

tert-Butyl 2-(amino(3-chloro-4-fluorophenyl)methylene)hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₈ClF N₃O₂
  • Molecular Structure : The compound features a tert-butyl group, an amino group, and a hydrazinecarboxylate moiety linked to a chlorofluorophenyl group.

Biological Activity Overview

Research indicates that compounds containing hydrazine derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has been explored in various studies.

Anticancer Activity

Several studies have reported on the anticancer properties of hydrazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
HCT116 (Colon Cancer)6.2
MCF-7 (Breast Cancer)4.36
T47D (Breast Cancer)Active

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Hydrazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusSignificant

The presence of specific functional groups in the structure enhances the interaction with microbial targets, leading to increased efficacy.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Studies indicate that hydrazine derivatives can activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of related hydrazine derivatives for their anticancer potential. The study found that modifications to the hydrazine core significantly affected cytotoxicity profiles across different cancer cell lines, suggesting structure-activity relationships that could inform future drug design efforts.

Properties

IUPAC Name

tert-butyl N-[(Z)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDPPBDZZUZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC(=C(C=C1)F)Cl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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